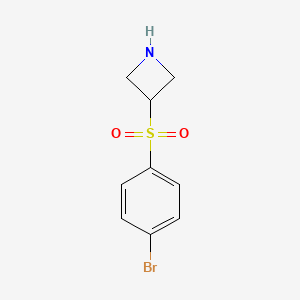

3-((4-Bromophenyl)sulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(4-bromophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLZHTJWBQXCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-((4-Bromophenyl)sulfonyl)azetidine synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and chemically sound synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. The protocols described herein are based on established and reliable chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with a commercially available, N-protected azetidine precursor. The chosen strategy involves the introduction of the arylthio group at the 3-position of the azetidine ring, followed by oxidation to the desired sulfone and subsequent deprotection.

The logical workflow for this synthesis is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-((4-bromophenyl)thio)azetidine via Mitsunobu Reaction

This step involves the conversion of the hydroxyl group of N-Boc-azetidin-3-ol to a thioether via a Mitsunobu reaction with 4-bromothiophenol.[1][2] This reaction typically proceeds with inversion of stereochemistry.

Reaction Scheme:

Caption: Mitsunobu reaction for thioether formation.

Methodology:

-

To a stirred solution of N-Boc-azetidin-3-ol (1.0 equiv.) and 4-bromothiophenol (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh3, 1.5 equiv.).

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-((4-bromophenyl)thio)azetidine.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >95% (by NMR and LC-MS) |

| Appearance | White to off-white solid |

Step 2: Oxidation of N-Boc-3-((4-bromophenyl)thio)azetidine to the Sulfone

The synthesized thioether is oxidized to the corresponding sulfone using a potent oxidizing agent such as Oxone®.[3][4]

Reaction Scheme:

Caption: Oxidation of the thioether to the sulfone.

Methodology:

-

Dissolve N-Boc-3-((4-bromophenyl)thio)azetidine (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v, 0.1 M).

-

Add Oxone® (potassium peroxymonosulfate, 2.5 equiv.) portion-wise to the stirred solution at room temperature. The reaction is exothermic, so slow addition is recommended.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the sulfone.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield N-Boc-3-((4-bromophenyl)sulfonyl)azetidine.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity | >98% (by NMR and LC-MS) |

| Appearance | White crystalline solid |

Step 3: N-Boc Deprotection to Yield this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound.[5][6][7]

Reaction Scheme:

Caption: N-Boc deprotection of the azetidine.

Methodology:

-

Dissolve N-Boc-3-((4-bromophenyl)sulfonyl)azetidine (1.0 equiv.) in dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10-20 equiv.) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | >90% |

| Purity | >97% (by NMR and LC-MS) |

| Appearance | White to pale yellow solid |

Summary of Quantitative Data

| Step | Product | Starting Material | Reagents | Expected Yield |

| 1 | N-Boc-3-((4-bromophenyl)thio)azetidine | N-Boc-azetidin-3-ol | 4-Bromothiophenol, PPh3, DIAD | 60-80% |

| 2 | N-Boc-3-((4-bromophenyl)sulfonyl)azetidine | N-Boc-3-((4-bromophenyl)thio)azetidine | Oxone® | 85-95% |

| 3 | This compound | N-Boc-3-((4-bromophenyl)sulfonyl)azetidine | TFA | >90% |

Disclaimer: The provided protocols are based on established chemical principles and related literature. Actual yields and reaction times may vary depending on the specific experimental conditions and the purity of the reagents. It is recommended to perform small-scale pilot reactions to optimize the conditions before scaling up. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-((4-Bromophenyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((4-Bromophenyl)sulfonyl)azetidine is a heterocyclic organic compound featuring a central four-membered azetidine ring. This scaffold is of significant interest in medicinal chemistry due to its unique conformational properties and its role as a versatile building block in the design of novel therapeutic agents. The presence of the 4-bromophenylsulfonyl group imparts specific physicochemical characteristics that can influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, and potential applications in drug discovery.

Chemical and Physical Properties

Azetidines, as a class of compounds, are valued in drug discovery for their ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[1] The sulfonyl group, in conjunction with the bromophenyl moiety, can modulate the electronic and lipophilic properties of the molecule, which are critical for its interaction with biological targets.

| Property | Value | Reference |

| CAS Number | 1706448-67-0 | [2][3] |

| Molecular Formula | C₉H₁₀BrNO₂S | [2] |

| Molecular Weight | 276.15 g/mol | [2] |

| Synonyms | 3-[(4-Bromobenzene)sulfonyl]azetidine, 3-(4-bromophenyl)sulfonylazetidine, SB50805 | [2][3] |

Synthesis of Azetidine Scaffolds

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, general methods for the synthesis of N-sulfonylated and 3-substituted azetidines provide a foundational understanding of its probable synthetic routes. The synthesis of azetidine rings often involves intramolecular cyclization reactions.[5][6]

A plausible synthetic approach could involve the reaction of a suitable 3-substituted azetidine precursor with 4-bromobenzenesulfonyl chloride. The synthesis of the azetidine ring itself can be challenging due to ring strain.[7] Common strategies include the cyclization of 1,3-amino alcohols or the ring expansion of aziridines.[7][8]

The following diagram illustrates a generalized synthetic pathway for N-sulfonylated azetidines, which could be adapted for the synthesis of the 3-substituted isomer.

Caption: Generalized reaction scheme for the synthesis of 1-((4-bromophenyl)sulfonyl)azetidine.

Potential Biological Activity and Applications

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The incorporation of an azetidine ring can lead to improved pharmacokinetic properties and metabolic stability.[9] Derivatives of azetidine have been investigated for a wide range of biological activities, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[10]

Specifically, N-sulfonylated azetidines and other 3-substituted derivatives have been explored for their potential as:

-

CNS-Targeted Agents: Azetidine-based scaffolds are being developed for CNS-focused libraries of lead-like molecules.[11] The rigid nature of the azetidine ring can be advantageous in designing ligands for specific receptor subtypes in the central nervous system.

-

Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.

-

Antimicrobial Agents: While direct evidence for this compound is lacking, related structures containing the 4-bromophenylsulfonyl moiety have been investigated for their antimicrobial and antioxidant properties.[12] For instance, novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[12]

The bromine atom on the phenyl ring also provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[9]

The following diagram illustrates a hypothetical workflow for the screening of this compound in a drug discovery program.

Caption: A potential workflow for the evaluation of this compound in drug discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. However, researchers can refer to established methodologies for the synthesis of analogous compounds.

General Procedure for N-Sulfonylation of Azetidines:

A general procedure for the N-sulfonylation of an azetidine would involve dissolving the azetidine starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to scavenge the hydrochloric acid byproduct. The sulfonyl chloride (in this case, 4-bromobenzenesulfonyl chloride) is then added, often dropwise at a reduced temperature (e.g., 0 °C) to control the reaction exotherm. The reaction is typically stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The workup usually involves washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying, filtration, and concentration under reduced pressure. The final product is then purified using methods such as column chromatography or recrystallization.

General Protocol for In Vitro Antimicrobial Susceptibility Testing:

The antimicrobial activity of a compound like this compound would typically be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC). This involves preparing a series of twofold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism (bacterial or fungal strain) is then added to each well. The plates are incubated under appropriate conditions (temperature, time, and atmosphere). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a chemical entity with significant potential in the field of drug discovery. Its structural features, combining the conformationally constrained azetidine ring with the electronically and sterically influential 4-bromophenylsulfonyl group, make it an attractive candidate for the development of novel therapeutic agents. While specific biological data and detailed synthetic protocols for this exact compound are currently limited in the scientific literature, the foundational knowledge of azetidine chemistry and the biological activities of related compounds provide a strong rationale for its further investigation. Future research focused on the efficient synthesis, comprehensive biological evaluation, and exploration of the structure-activity relationships of this compound and its analogs is warranted to unlock its full therapeutic potential.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1706448-67-0 CAS Manufactory [m.chemicalbook.com]

- 3. 1706448-67-0(3-(4-bromobenzenesulfonyl)azetidine) | Kuujia.com [it.kuujia.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-(4-BROMOPHENYL)AZETIDINE HCL [myskinrecipes.com]

- 10. jmchemsci.com [jmchemsci.com]

- 11. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: 3-[(4-Bromobenzene)sulfonyl]azetidine (CAS Number: 1706448-67-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 3-[(4-Bromobenzene)sulfonyl]azetidine, identified by CAS number 1706448-67-0. This document summarizes its chemical properties, potential synthetic routes, and explores its relevance within the broader context of medicinal chemistry and drug discovery.

Core Chemical Properties

3-[(4-Bromobenzene)sulfonyl]azetidine is a heterocyclic organic compound. Its structure features a four-membered azetidine ring, a common scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties. This core is substituted at the 3-position with a sulfonyl group attached to a 4-bromophenyl ring.

| Property | Value |

| CAS Number | 1706448-67-0 |

| Molecular Formula | C₉H₁₀BrNO₂S |

| Molecular Weight | 292.15 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)sulfonyl]azetidine |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of N-Sulfonylazetidines via Ring Contraction

This protocol is a generalized representation based on established methodologies for similar compounds.

Step 1: Monobromination of N-Sulfonyl-2-pyrrolidinone

-

To a solution of the starting N-sulfonyl-2-pyrrolidinone derivative in a suitable organic solvent (e.g., tetrahydrofuran), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude α-bromo N-sulfonylpyrrolidinone by column chromatography on silica gel.

Step 2: One-Pot Nucleophilic Addition and Ring Contraction

-

Dissolve the purified α-bromo N-sulfonylpyrrolidinone in a suitable solvent (e.g., acetonitrile).

-

Add a base, such as potassium carbonate, to the solution.

-

Introduce a nucleophile (e.g., an alcohol, phenol, or aniline) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, filter the mixture to remove any inorganic salts.

-

Evaporate the solvent from the filtrate and purify the resulting α-carbonylated N-sulfonylazetidine product by column chromatography.

An In-depth Technical Guide to 3-((4-Bromophenyl)sulfonyl)azetidine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-((4-Bromophenyl)sulfonyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly utilized as bioisosteric replacements for larger saturated heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability. The presence of a bromophenylsulfonyl moiety offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a four-membered azetidine ring substituted at the 3-position with a 4-bromophenylsulfonyl group. This substitution pattern is crucial to distinguish it from its isomer, 1-((4-bromophenyl)sulfonyl)azetidine.

Molecular Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1706448-67-0 |

| Molecular Formula | C₉H₁₀BrNO₂S |

| Molecular Weight | 276.15 g/mol |

| Canonical SMILES | C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br |

| InChI | InChI=1S/C9H10BrNO2S/c10-8-1-3-9(4-2-8)14(12,13)7-5-11-6-7/h1-4,7,11H,5-6H2 |

| InChIKey | Not readily available in searched databases. |

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, data for the closely related N-Boc protected precursor, tert-butyl this compound-1-carboxylate, is available and provides insight into the properties of the core structure.

| Property | Value (for N-Boc protected precursor) |

| CAS Number | 887593-59-1 |

| Molecular Formula | C₁₄H₁₈BrNO₄S |

| Molecular Weight | 376.26 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of an N-protected intermediate followed by deprotection. A common strategy employs a tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Pathway Overview

Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

This protocol is adapted from general procedures for the sulfonylation of secondary alcohols.

-

Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.5-2 equivalents).

-

Addition of Sulfonylating Agent: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Deprotection of tert-Butyl this compound-1-carboxylate

This protocol is based on standard acid-catalyzed Boc-deprotection methods.[1]

-

Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.[1]

-

Acid Addition: Add a solution of a strong acid, such as hydrochloric acid in dioxane (e.g., 3 M solution) or trifluoroacetic acid (TFA), to the mixture.[1]

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the deprotection by TLC or LC-MS.[1]

-

Isolation: Upon completion, concentrate the reaction mixture under vacuum. If an HCl salt is formed, it may precipitate and can be collected by filtration. If TFA was used, the excess acid is typically removed by co-evaporation with a suitable solvent. The resulting salt can be used directly or neutralized with a base to yield the free amine.

Molecular Characterization

A comprehensive characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and purity.

Characterization Workflow

Spectroscopic Data

While specific, experimentally-derived spectroscopic data for this compound is not widely available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Azetidine Protons: A multiplet for the CH proton at the 3-position, shifted downfield due to the electron-withdrawing sulfonyl group. Two multiplets for the CH₂ protons at the 2- and 4-positions of the azetidine ring.

-

NH Proton: A broad singlet for the amine proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Four signals in the aromatic region, with the carbon attached to the bromine atom and the carbon attached to the sulfonyl group being distinct.

-

Azetidine Carbons: A signal for the C3 carbon, shifted downfield, and signals for the C2 and C4 carbons.

Infrared (IR) Spectroscopy (Predicted)

-

S=O Stretching: Two strong absorption bands characteristic of a sulfone group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

N-H Stretching: A moderate absorption band around 3350-3250 cm⁻¹ for the secondary amine.

-

C-H Stretching: Bands for aromatic and aliphatic C-H bonds.

-

C-Br Stretching: A band in the fingerprint region.

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in [M]⁺ and [M+2]⁺ peaks of similar intensity.

Applications in Drug Discovery

Azetidine-containing compounds are of significant interest in medicinal chemistry. The rigid, four-membered ring can impart favorable conformational constraints on a molecule, potentially leading to increased binding affinity for biological targets. The polar nature of the azetidine nitrogen can also improve aqueous solubility.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The secondary amine of the azetidine ring is a nucleophile that can be readily functionalized, while the bromine atom on the phenyl ring allows for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality makes it a versatile scaffold for the construction of compound libraries for high-throughput screening in drug discovery programs. Although specific biological activities for this exact compound are not yet widely reported, its structural motifs are present in molecules targeting a range of therapeutic areas.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be approached through established methods involving the sulfonylation of a protected azetidinol followed by deprotection. Its structural features, particularly the reactive secondary amine and the functionalizable bromophenyl group, make it an attractive scaffold for the development of novel, biologically active compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Spectroscopic and Synthetic Elucidation of 3-((4-Bromophenyl)sulfonyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for the novel azetidine derivative, 3-((4-Bromophenyl)sulfonyl)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogues and established synthetic methodologies to provide a robust resource for researchers in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for similar compounds, including 1-((4-bromophenyl)sulfonyl)azetidine and other 3-substituted azetidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~7.85 | d | 2H | Ar-H (ortho to SO₂) | ~8.5 |

| ~7.75 | d | 2H | Ar-H (meta to SO₂) | ~8.5 |

| ~4.30 - 4.20 | m | 1H | CH-SO₂ | |

| ~4.10 - 4.00 | m | 2H | Azetidine CH₂ | |

| ~3.90 - 3.80 | m | 2H | Azetidine CH₂ | |

| ~2.5 (variable) | br s | 1H | NH |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Ar-C (ipso to SO₂) |

| ~132.5 | Ar-CH (meta to SO₂) |

| ~129.0 | Ar-CH (ortho to SO₂) |

| ~128.0 | Ar-C (ipso to Br) |

| ~60.0 | CH-SO₂ |

| ~52.0 | Azetidine CH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Patterns |

| ESI-MS | 275.9/277.9 | Loss of SO₂ (-64), cleavage of the azetidine ring, fragmentation of the bromophenyl group. |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~3080 | Ar C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1340 | Asymmetric SO₂ stretch |

| ~1160 | Symmetric SO₂ stretch |

| ~1080 | C-N stretch |

| ~820 | para-substituted Ar C-H bend |

| ~570 | C-S stretch |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of substituted azetidines.

Synthesis of this compound

Materials:

-

Azetidin-3-ol hydrochloride

-

4-Bromophenylsulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Free-basing of Azetidin-3-ol: To a solution of azetidin-3-ol hydrochloride (1.0 eq) in water, add a saturated aqueous solution of sodium bicarbonate until the pH reaches ~9-10. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield azetidin-3-ol. Use the crude product immediately in the next step.

-

Sulfonylation: Dissolve the crude azetidin-3-ol (1.0 eq) in anhydrous dichloromethane in an ice bath. Add triethylamine (1.2 eq) dropwise. To this solution, add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1][2] Its unique combination of conformational rigidity and chemical stability, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents.[3][4] This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[3]

Historically, the synthesis of the strained four-membered ring posed significant challenges, limiting its widespread use.[5] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for modern drug discovery.[4][6] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, demonstrating its versatility across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[5][7]

This guide provides an in-depth analysis of the role of azetidine scaffolds in medicinal chemistry, focusing on their strategic application in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Strategic Value of the Azetidine Ring in Drug Design

The utility of the azetidine scaffold can be attributed to several key features:

-

Conformational Constraint: The puckered, four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization of pharmacophoric elements into a bioactive conformation can enhance potency and selectivity for the intended target.[3]

-

Improved Physicochemical Properties: As a small, polar heterocycle, the introduction of an azetidine ring can improve properties such as aqueous solubility and reduce lipophilicity compared to larger, more flexible carbocyclic or heterocyclic analogs. This is particularly advantageous for developing CNS-penetrant drugs, where controlled lipophilicity is crucial.[8]

-

Novel Chemical Space & Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors for substituents, allowing chemists to explore novel chemical space and optimize interactions with the target protein.[9]

-

Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other common functionalities. For instance, they can replace piperidine or pyrrolidine rings to alter molecular shape and properties, or act as constrained analogs of amines or amides, often leading to improved metabolic stability or target engagement.[9][10][11]

Azetidine-Containing Therapeutics: Case Studies and Quantitative Data

The successful incorporation of the azetidine scaffold is evident in several marketed drugs. The following table summarizes quantitative data for key examples, highlighting their potency and selectivity.

| Drug Name | Therapeutic Area | Molecular Target(s) | Quantitative Data (IC₅₀) |

| Cobimetinib | Oncology | MEK1 | 4.2 nM[4][12][13] |

| MEK2 | (Potent inhibition)[1][2] | ||

| Tofacitinib | Inflammation/Autoimmune | JAK1 | 112 nM[14] |

| JAK2 | 20 nM[14] | ||

| JAK3 | 1 nM[14][15] | ||

| Azelnidipine | Cardiovascular | L-type & T-type Ca²⁺ Channels | Potent Blocker[16][17] |

Signaling Pathways Modulated by Azetidine-Containing Drugs

To visualize the mechanism of action for these drugs, it is crucial to understand the signaling pathways they inhibit.

The RAS/RAF/MEK/ERK Pathway (Target of Cobimetinib)

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK pathway.[1][2] This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[18] In many cancers, mutations in proteins like BRAF or RAS lead to its constitutive activation, driving uncontrolled cell growth.[1][10] Cobimetinib's inhibition of MEK prevents the downstream phosphorylation and activation of ERK, thereby blocking the pro-proliferative signal.[3][5]

References

- 1. Cobimetinib - NCI [dctd.cancer.gov]

- 2. scholarsinmedicine.com [scholarsinmedicine.com]

- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. dermnetnz.org [dermnetnz.org]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]

- 13. selleckchem.com [selleckchem.com]

- 14. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. immune-system-research.com [immune-system-research.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Azelnidipine - Wikipedia [en.wikipedia.org]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-((4-Bromophenyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the synthesis and biological activity of 3-((4-Bromophenyl)sulfonyl)azetidine is not available in the current body of scientific literature. This guide provides a comprehensive review based on established synthetic methodologies for structurally related compounds and the biological profiles of similar molecular scaffolds. The experimental protocols and data presented herein are for analogous compounds and should be considered predictive for the title compound.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique strained ring system imparts desirable physicochemical properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity, making them attractive scaffolds in drug discovery. The incorporation of a sulfonyl group, particularly an arylsulfonyl moiety, can further modulate the biological activity and pharmacokinetic profile of a molecule. The 4-bromophenyl group serves as a versatile handle for further chemical modification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This technical guide provides a proposed synthetic pathway for this compound and reviews the biological activities of structurally related compounds to infer its potential therapeutic applications.

Proposed Synthesis of this compound

A plausible multi-step synthesis for this compound is proposed, commencing from commercially available starting materials. The key steps involve the protection of the azetidine nitrogen, formation of the sulfonate ester, and subsequent deprotection.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

-

Materials: 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

-

Procedure: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)azetidine-1-carboxylate

-

Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, 4-Bromobenzenesulfonyl chloride, Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

-

Procedure: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in pyridine or dichloromethane at 0 °C, 4-bromobenzenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.

Step 3: Synthesis of this compound (Deprotection)

-

Materials: tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)azetidine-1-carboxylate, Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).

-

Procedure: The N-Boc protected intermediate (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic acid (5-10 eq) is added, and the solution is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of dichloromethane and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound. Alternatively, a solution of HCl in dioxane can be used for the deprotection.

Biological Activity of Structurally Related Compounds

In the absence of direct biological data for this compound, this section summarizes the reported activities of analogous compounds containing the azetidine ring, the sulfonyl moiety, and the bromophenyl group.

Antimicrobial Activity

Sulfonamides are a well-established class of antibacterial agents. The incorporation of an azetidine ring and a bromophenyl group can modulate this activity.

A study on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated their potential as antimicrobial agents. The minimal inhibitory concentration (MIC) values were determined against several bacterial strains.

Table 1: Antimicrobial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

| Compound | S. aureus ATCC 6538 (μg/mL) | E. faecium ATCC 19434 (μg/mL) | E. coli ATCC 25922 (μg/mL) | P. aeruginosa ATCC 27853 (μg/mL) |

| 6 | 250 | >500 | >500 | >500 |

Data extracted from a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.

The synthesis of these related compounds followed a multi-step pathway starting from the Friedel–Crafts sulfonylation of bromobenzene.

Caption: Synthesis of a biologically active analog.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Antioxidant Activity

The antioxidant potential of the aforementioned N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was also evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of a Related Compound

| Compound | DPPH Inhibition (%) at 1 mg/mL |

| 6 | 16.75 ± 1.18 |

Data extracted from a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, leading to a color change to pale yellow, which can be measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add a solution of DPPH in methanol to various concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The available literature on related compounds provides some initial SAR insights that could be relevant for this compound:

-

Sulfonamide Moiety: The presence of a sulfonamide or sulfonate ester is crucial for the observed biological activities in many related series.

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence activity. The bromine atom in the 4-position is a key feature, offering a site for further chemical elaboration to explore SAR.

-

Azetidine Ring: The azetidine scaffold likely contributes to the overall physicochemical properties of the molecule, potentially enhancing its drug-like characteristics.

Future research should focus on the successful synthesis of this compound to enable direct evaluation of its biological properties. Subsequent derivatization, particularly through modification of the bromophenyl group, will be essential to build a comprehensive SAR and optimize for potency and selectivity against various biological targets.

Conclusion

While this compound remains an uncharacterized molecule, this technical guide provides a robust framework for its synthesis and potential biological evaluation. Based on the analysis of structurally related compounds, it is plausible that this molecule may exhibit interesting antimicrobial and antioxidant properties. The proposed synthetic route offers a clear path for its preparation, opening the door for its inclusion in drug discovery screening campaigns and further medicinal chemistry optimization. The detailed protocols for synthesis and biological assays provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this novel azetidine derivative.

Methodological & Application

Application Notes and Protocols: Synthesis of Functionalized Azetidines Using 3-((4-Bromophenyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the versatile building block, 3-((4-bromophenyl)sulfonyl)azetidine. This compound serves as a valuable scaffold in medicinal chemistry, enabling the introduction of diverse functionalities at both the azetidine nitrogen and the aromatic ring. The protocols outlined below are based on established synthetic transformations and provide a roadmap for the generation of novel azetidine-based compounds for drug discovery and development.

Overview of Synthetic Strategies

This compound is a strategic starting material for the synthesis of a wide array of functionalized azetidines. The key reactive handles of this molecule are the secondary amine of the azetidine ring and the aryl bromide on the sulfonyl group. This allows for a modular approach to derivatization, as depicted in the workflow below.

Caption: General workflow for the functionalization of this compound.

N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring can be readily functionalized through various classic N-alkylation and N-acylation reactions. The choice of reaction conditions will depend on the nature of the electrophile.

N-Alkylation

Reductive amination and direct alkylation with alkyl halides are common methods for the introduction of alkyl groups at the azetidine nitrogen.

Table 1: Representative Conditions for N-Alkylation of Sulfonylated Azetidines

| Entry | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 85-95 |

| 2 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 80-90 |

| 3 | Methyl iodide | Cs₂CO₃ | N,N-Dimethylformamide | Room Temp. | 24 | >90 |

Experimental Protocol: N-Alkylation via Reductive Amination

-

To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) is added the desired aldehyde or ketone (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added in one portion.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Caption: Workflow for N-alkylation via reductive amination.

C-Functionalization via Cross-Coupling Reactions

The aryl bromide moiety of the 4-bromophenylsulfonyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 80-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 85-98 |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-90 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel is added this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 0.1 M) is added.

-

The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | 12 | 85-98 |

Experimental Protocol: Buchwald-Hartwig Amination

-

To a reaction vessel is added this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq), a phosphine ligand (e.g., XPhos, 0.1 eq), and a base (e.g., K₃PO₄, 1.5 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent (e.g., toluene, 0.1 M) and the desired amine (1.2 eq) are added.

-

The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Deprotection of the Sulfonyl Group

The (4-bromophenyl)sulfonyl group can be removed under various conditions to yield the free azetidine, which can be a final product or an intermediate for further functionalization.

Table 4: Representative Conditions for Deprotection of Arylsulfonyl Groups

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) |

| 1 | Mg, MeOH | Methanol | Reflux | 2-6 |

| 2 | SmI₂ | THF/HMPA | Room Temp. | 1-4 |

| 3 | HBr/Phenol | Acetic Acid | 70 | 12-24 |

Experimental Protocol: Deprotection using Magnesium in Methanol

-

To a suspension of magnesium turnings (10 eq) in methanol (0.1 M) is added the N-sulfonylated azetidine (1.0 eq).

-

The reaction mixture is heated to reflux and stirred for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in dichloromethane and washed with aqueous ammonium chloride solution.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected azetidine. Further purification may be required.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

3-((4-Bromophenyl)sulfonyl)azetidine as a building block in organic synthesis

Application Notes & Protocols: 3-((4-Bromophenyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of this compound as a versatile building block in modern organic synthesis, with a particular focus on its application in drug discovery and development. The unique structural combination of a strained azetidine ring, a reactive bromophenyl group, and a sulfonyl linker makes this compound a valuable scaffold for accessing novel chemical space.

Introduction to this compound

This compound is a bifunctional synthetic building block featuring a reactive aryl bromide handle for cross-coupling reactions and a polar sulfonylazetidine moiety. The azetidine ring is a desirable motif in medicinal chemistry, often conferring improved physicochemical properties such as solubility and metabolic stability to drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and influences the overall polarity and conformational rigidity of the molecule. The presence of the 4-bromophenyl group provides a convenient site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the modular synthesis of diverse libraries of compounds for biological screening.

Synthetic Utility and Key Applications

The primary application of this compound lies in its use as a scaffold for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. The key reactive handle is the bromine atom on the phenyl ring, which readily participates in various cross-coupling reactions.

2.1. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring. This reaction is central to the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are representative protocols for the synthesis of the building block and its application in a Suzuki-Miyaura coupling reaction, based on established synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of N-Boc-3-((4-bromophenyl)sulfonyl)azetidine

This two-step procedure outlines the synthesis of the N-Boc protected form of the title compound, starting from the commercially available N-Boc-3-azetidinol.

Step 1: Synthesis of N-Boc-3-azetidinol

A common starting material for the synthesis of 3-substituted azetidines is N-Boc-3-azetidinol.[1][2][3]

Step 2: Sulfonylation of N-Boc-3-azetidinol

This step involves the reaction of the hydroxyl group of N-Boc-3-azetidinol with 4-bromobenzenesulfonyl chloride to form the corresponding sulfonate ester.

Materials:

-

N-Boc-3-azetidinol

-

4-Bromobenzenesulfonyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-((4-bromophenyl)sulfonyl)azetidine.

Table 1: Representative Synthesis of N-Boc-3-((4-bromophenyl)sulfonyl)azetidine (Hypothetical Data)

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| N-Boc-3-azetidinol | 4-Bromobenzenesulfonyl chloride, Triethylamine | DCM | 16 hours | 85-95 |

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-3-((4-bromophenyl)sulfonyl)azetidine with a generic arylboronic acid. The N-Boc protecting group can be removed before or after the coupling reaction as needed for subsequent synthetic steps.

Materials:

-

N-Boc-3-((4-bromophenyl)sulfonyl)azetidine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, K3PO4, or Cs2CO3)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a Schlenk flask, add N-Boc-3-((4-bromophenyl)sulfonyl)azetidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions (Hypothetical Data)

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90 | 80-90 |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 | Toluene/Ethanol/Water | 100 | 75-85 |

| 3-Pyridinylboronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane/Water | 95 | 70-80 |

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Azetidine-containing molecules have emerged as promising scaffolds for the development of kinase inhibitors.[4] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to readily diversify the aryl substituent on the this compound core via Suzuki coupling allows for the exploration of interactions with the ATP-binding site and surrounding regions of various kinases.

Derivatives of this compound can be envisioned as potential inhibitors of several kinase families, including but not limited to:

-

Receptor Tyrosine Kinases (RTKs): Such as MerTK, which is involved in immune evasion in tumors.[4]

-

Non-Receptor Tyrosine Kinases: Such as Janus kinases (JAKs) and Src family kinases, which are key components of cytokine signaling pathways.

-

Serine/Threonine Kinases: Such as RIPK1, which plays a role in inflammation and necroptosis.

The general workflow for utilizing this building block in a kinase inhibitor discovery program is outlined below.

Potential Signaling Pathway Modulation

Compounds derived from this compound could potentially modulate signaling pathways implicated in cancer and inflammation. For instance, azetidine-based compounds have been shown to target the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[5][6]

Table 3: Biological Activity of Representative Azetidine-Based Inhibitors (Analogous Systems)

| Compound Class | Target(s) | IC50 (µM) | Cell-Based Activity | Reference |

| Azetidine-based compounds | STAT3 | 0.38 - 0.98 | Inhibition of STAT3 activation in TNBC cells | [5] |

| Azetidine-benzoxazoles | MerTK | Potent | In vivo target engagement | [4] |

| 3,3-Difluoroazetidine derivatives | RIP1 | 0.18 | Inhibition of cellular necroptosis | [7] |

Note: The data in this table is for structurally related azetidine compounds and serves to illustrate the potential of this scaffold class.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and diverse molecular scaffolds. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and modular approach to generate libraries of compounds for drug discovery programs, particularly in the area of kinase inhibition. The favorable physicochemical properties often associated with the azetidine ring, combined with the synthetic accessibility of a wide range of derivatives, make this building block a powerful tool for medicinal chemists. The provided protocols, based on well-established methodologies, offer a solid starting point for the exploration of this promising chemical entity.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 3-((4-Bromophenyl)sulfonyl)azetidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Its rigid, three-dimensional structure provides a unique vector space for substituent placement, enabling fine-tuning of interactions with biological targets. The incorporation of a sulfonyl group at the 3-position of the azetidine ring, combined with a substituted aryl moiety like 4-bromophenyl, presents a versatile template for designing novel therapeutic agents. The bromine atom, in particular, serves as a useful handle for further chemical modifications through cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.

While specific biological data for 3-((4-Bromophenyl)sulfonyl)azetidine is not extensively available in the public domain, the broader class of 3-arylsulfonylazetidines and related compounds has shown promise in various therapeutic areas. These include applications as enzyme inhibitors and modulators of central nervous system (CNS) targets. This document provides a summary of potential applications and generalized experimental protocols for the evaluation of compounds based on this structural motif.

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally related compounds, the this compound scaffold may be a promising starting point for the development of inhibitors for various enzymes and receptors.

Monoacylglycerol Lipase (MAGL) Inhibition for Neurological and Inflammatory Disorders

The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammatory pain, and anxiety. Azetidine-based compounds have been explored as MAGL inhibitors.

Hypothetical Quantitative Data for a Lead Compound Based on the this compound Scaffold:

| Parameter | Value |

| Target | Human MAGL |

| IC50 | 50 nM |

| Ki | 25 nM |

| Selectivity vs. FAAH | >100-fold |

| Cellular Potency (2-AG hydrolysis) | 150 nM |

GABA Transporter (GAT) Inhibition for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibitors of GATs can prolong the inhibitory effects of GABA and are of interest for the treatment of epilepsy, anxiety, and other neurological disorders. Azetidine derivatives have been investigated as conformationally constrained GABA analogs and have shown inhibitory activity against GATs.

Hypothetical Quantitative Data for a Lead Compound Based on the this compound Scaffold:

| Parameter | Value |

| Target | Human GAT-1 |

| IC50 | 2.5 µM |

| Selectivity vs. GAT-2/3 | >20-fold |

| In vivo Efficacy (Anticonvulsant model) | ED50 = 10 mg/kg |

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat. Novel scaffolds that can overcome existing resistance mechanisms are urgently needed. The sulfonamide moiety is a well-established pharmacophore in antibacterial agents. Azetidinone derivatives containing sulfonamide structures have been synthesized and evaluated for their antimicrobial properties.

Hypothetical Quantitative Data for a Lead Compound Based on the this compound Scaffold:

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 8 |

| Streptococcus pneumoniae | 4 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

Experimental Protocols

The following are generalized protocols for the initial screening and characterization of compounds based on the this compound scaffold.

Protocol 1: In Vitro MAGL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAGL.

Materials:

-

Recombinant human MAGL

-

7-amino-4-methylcoumarin-arachidonoyl ester (AMC-arachidonoyl ester) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of the 96-well plate.

-

Add 178 µL of assay buffer containing recombinant human MAGL to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the AMC-arachidonoyl ester substrate to each well.

-

Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: GABA Uptake Inhibition Assay in Synaptosomes

Objective: To determine the IC50 of a test compound for the inhibition of GABA uptake by GAT-1.

Materials:

-

Rat brain synaptosomes

-

[³H]-GABA

-

Krebs-Ringer-HEPES buffer

-

Test compound (dissolved in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate synaptosomes with the test compound or vehicle (DMSO) for 10 minutes at 37°C.

-

Initiate GABA uptake by adding [³H]-GABA.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the non-specific uptake in the presence of a known GAT-1 inhibitor (e.g., tiagabine).

-

Calculate the specific uptake and the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Caption: Proposed mechanism of action for a MAGL inhibitor.

Caption: General workflow for drug discovery evaluation.

Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic functionalization of 3-((4-bromophenyl)sulfonyl)azetidine, a key building block in medicinal chemistry. The focus is on robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target engagement. The sulfonyl group at the nitrogen atom can serve as a synthetic handle and modulate the physicochemical properties of the molecule. The bromo-functionalized phenyl ring on the sulfonyl group of this compound provides a versatile anchor point for introducing molecular diversity through various catalytic cross-coupling reactions. This document outlines established methods for the functionalization of this key intermediate.

Catalytic Methods Overview

Two of the most powerful and widely used methods for the functionalization of aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions offer broad substrate scope and functional group tolerance, making them ideal for medicinal chemistry applications.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide of this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids or their esters. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a wide range of primary and secondary amines.[1] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Data Presentation: Comparison of Catalytic Methods

While specific data for the functionalization of this compound is not extensively available in the public literature, the following tables provide representative conditions and expected outcomes based on analogous systems, such as the functionalization of other aryl bromides. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 12 | High |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | Moderate-Good |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | High |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | Good |

| 3 | Indole | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | Moderate-Good |